molecular formula C14H17Cl2NO2 B561799 N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride CAS No. 1217060-68-8

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride

Cat. No.: B561799
CAS No.: 1217060-68-8
M. Wt: 302.195
InChI Key: HMHNYHJZHSCXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride is a compound used in proteomics research . .

Mode of Action

A related compound, 4-acetyl-4-phenylpiperidine hydrochloride, has been reported to generate acetylperoxyl radical via laser flash photolysis in the presence of oxygen . This suggests that this compound might also interact with its targets through a similar mechanism, but this needs further investigation.

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability and distribution.

Action Environment

It is recommended to store the compound at -20° c , suggesting that temperature could potentially affect its stability.

Preparation Methods

The synthesis of N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride involves several steps. One common method starts with the reaction of N-Bocpiperzine with triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The mixture is then cooled to 0°C and stirred for several hours. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2.ClH/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHNYHJZHSCXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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